molecular formula C₄H₇KO₃ B1145701 (S)-3-Hydroxyisobutyric Acid Potassium Salt CAS No. 1402163-95-4

(S)-3-Hydroxyisobutyric Acid Potassium Salt

Cat. No.: B1145701
CAS No.: 1402163-95-4
M. Wt: 142.19
InChI Key:
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Description

(S)-3-Hydroxyisobutyric Acid Potassium Salt is a chemical compound with significant importance in various scientific fields. It is the potassium salt form of (S)-3-Hydroxyisobutyric Acid, which is a chiral molecule. This compound is often used in research and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Hydroxyisobutyric Acid Potassium Salt typically involves the neutralization of (S)-3-Hydroxyisobutyric Acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the potassium salt and water. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure complete conversion and high purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher efficiency. The process involves the continuous addition of (S)-3-Hydroxyisobutyric Acid and potassium hydroxide into the reactor, where they react to form the desired product. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Hydroxyisobutyric Acid Potassium Salt can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated compounds.

Scientific Research Applications

(S)-3-Hydroxyisobutyric Acid Potassium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxyisobutyric Acid Potassium Salt involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Hydroxyisobutyric Acid Potassium Salt: The enantiomer of (S)-3-Hydroxyisobutyric Acid Potassium Salt, with similar but distinct properties.

    3-Hydroxybutyric Acid Potassium Salt: Lacks the chiral center, leading to different reactivity and applications.

    2-Hydroxyisobutyric Acid Potassium Salt: Differing in the position of the hydroxyl group, resulting in different chemical behavior.

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its specific reactivity and interactions also distinguish it from other similar compounds.

Properties

CAS No.

1402163-95-4

Molecular Formula

C₄H₇KO₃

Molecular Weight

142.19

Synonyms

3-Hydroxy-2-methylpropanoic Acid Potassium Salt

Origin of Product

United States

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